molecular formula C32H30N2O2 B3053039 2,2'-(Naphthalene-1,4-diyl)bis(5-tert-butyl-1,3-benzoxazole) CAS No. 5045-36-3

2,2'-(Naphthalene-1,4-diyl)bis(5-tert-butyl-1,3-benzoxazole)

Cat. No.: B3053039
CAS No.: 5045-36-3
M. Wt: 474.6 g/mol
InChI Key: YDBWYQGTVHNOJM-UHFFFAOYSA-N
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Description

2,2'-(Naphthalene-1,4-diyl)bis(5-tert-butyl-1,3-benzoxazole) (hereafter referred to as Naph-BO-tert) is a high-performance fluorescent whitening agent (FWA) characterized by a naphthalene-1,4-diyl core flanked by two 5-tert-butyl-1,3-benzoxazole moieties. This structure confers exceptional thermal stability (>350°C flash point, inferred from analogs like Tinopal® OB ), excellent solubility in organic polymers, and a bluish fluorescence profile ideal for optical brightening in plastics, fibers, and coatings. The tert-butyl groups enhance steric hindrance, improving compatibility with hydrophobic matrices and reducing aggregation in polymer substrates .

Properties

IUPAC Name

5-tert-butyl-2-[4-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30N2O2/c1-31(2,3)19-11-15-27-25(17-19)33-29(35-27)23-13-14-24(22-10-8-7-9-21(22)23)30-34-26-18-20(32(4,5)6)12-16-28(26)36-30/h7-18H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBWYQGTVHNOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C4=CC=CC=C43)C5=NC6=C(O5)C=CC(=C6)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593307
Record name 2,2'-(Naphthalene-1,4-diyl)bis(5-tert-butyl-1,3-benzoxazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5045-36-3
Record name 2,2'-(Naphthalene-1,4-diyl)bis(5-tert-butyl-1,3-benzoxazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solid Acid Catalysts

Zeolites and sulfonated carbon catalysts enable milder conditions (80–90°C) with comparable yields (70–75%). These systems reduce corrosive waste and simplify purification.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 30 minutes) accelerates the reaction, achieving 78% yield with reduced solvent volumes. This method minimizes side products like naphthalene-1,4-dicarboxylic acid monoamide , commonly formed in prolonged heating.

Solvent Effects

Polar aprotic solvents (e.g., dimethylformamide) improve intermediate solubility but require higher catalyst loads. Non-polar solvents like toluene favor cyclization but slow initial acylation.

Comparative Performance of Catalytic Systems

Catalyst Solvent Temp (°C) Yield (%)
POCl₃ Chlorobenzene 130 72
H-ZSM-5 Zeolite Toluene 90 70
p-Toluenesulfonic acid DMF 110 65

Industrial-Scale Production Techniques

Large-scale manufacturing prioritizes energy efficiency and throughput.

Continuous Flow Reactors

Tubular reactors with static mixers achieve 85% conversion in 2 hours by maintaining precise temperature gradients. Key advantages include:

  • Reduced thermal degradation of tert-butyl groups
  • Automated pH adjustment during neutralization
  • Integration with inline UV-Vis monitoring for quality control

Solvent Recovery Systems

Azeotropic distillation recovers >95% of chlorobenzene, lowering production costs by 18–22%. Modern plants employ molecular sieve dehydrators to reuse POCl₃, cutting hazardous waste generation by 40%.

Purification and Characterization Protocols

Recrystallization

Crude product is purified using a 3:1 cyclohexane/isopropyl alcohol mixture, achieving 99.5% purity after two recrystallizations. This solvent system selectively dissolves unreacted aminophenol while precipitating the target compound.

Recrystallization Efficiency

Solvent Ratio (v/v) Purity (%) Recovery (%)
3:1 Cyclohexane/IPA 99.5 88
2:1 Toluene/Ethanol 97.2 92
Pure Ethanol 95.8 85

Advanced Characterization

  • ¹H/¹³C NMR : Confirms substitution pattern and tert-butyl integrity. Key signals include:
    • δ 1.45 ppm (s, 18H, tert-butyl CH₃)
    • δ 8.2–8.6 ppm (m, 8H, naphthalene protons)
  • HPLC-PDA : Quantifies residual aminophenol (<0.1% spec) using a C18 column and acetonitrile/water gradient.

Chemical Reactions Analysis

2,2’-(Naphthalene-1,4-diyl)bis(5-tert-butyl-1,3-benzoxazole) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under strong oxidative conditions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the benzoxazole rings into their corresponding amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2’-(Naphthalene-1,4-diyl)bis(5-tert-butyl-1,3-benzoxazole) has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of 2,2’-(Naphthalene-1,4-diyl)bis(5-tert-butyl-1,3-benzoxazole) involves the absorption of ultraviolet radiation and the subsequent emission of visible light in the blue range of the spectrumThe compound’s molecular structure allows it to efficiently absorb UV light and re-emit it, making it an effective brightening agent .

Comparison with Similar Compounds

Structural Analogues and Key Differences

Tinopal® OB (2,5-Thiophenediylbis(5-tert-butyl-1,3-benzoxazole))
  • Structure : Replaces naphthalene with a thiophene linker.
  • Properties :
    • Thermal Stability : Melting point 196–202°C .
    • Optical Performance : Thiophene’s electron-rich nature shifts absorption/emission to shorter wavelengths vs. naphthalene.
    • Applications : Widely used in polyesters, PVC, and polyolefins due to low volatility and heat resistance .
  • Key Difference : Naph-BO-tert’s naphthalene core provides extended conjugation, likely enhancing UV absorption range and brightness in aromatic polymers.
Bright 420 (KCB) (2,2'-(Naphthalene-1,4-diyl)bis(benzoxazole))
  • Structure : Lacks tert-butyl substituents on benzoxazole rings.
  • Properties: Solubility: Lower compatibility with non-polar polymers due to absence of bulky tert-butyl groups. Thermal Stability: Inferior to Naph-BO-tert, as tert-butyl groups in the latter reduce crystallinity and improve thermal resilience .
  • Key Difference : The tert-butyl groups in Naph-BO-tert enhance solubility and processing stability in engineering plastics.
Dimethyl 2,2'-(Naphthalene-1,4-diyl)bis(benzoxazole-5-carboxylate)
  • Structure : Features carboxylate esters at the 5-position of benzoxazole instead of tert-butyl groups.
  • Properties: Polarity: Higher polarity due to ester groups, limiting use in non-polar substrates like polyolefins. Synthesis: Prepared via esterification, whereas Naph-BO-tert likely requires alkylation or Friedel-Crafts reactions .
  • Key Difference : Naph-BO-tert’s tert-butyl groups provide better hydrophobicity and compatibility with industrial polymers.

Performance Comparison Table

Property Naph-BO-tert Tinopal® OB Bright 420 (KCB) Dimethyl Ester Analog
CAS Number Not explicitly provided 7128-64-5 5089-22-5 23743-30-8
Linker Naphthalene-1,4-diyl Thiophene-2,5-diyl Naphthalene-1,4-diyl Naphthalene-1,4-diyl
Substituents 5-tert-butyl 5-tert-butyl None 5-carboxylate ester
Melting Point (°C) ~200–210 (inferred) 196–202 Not reported Not reported
Fluorescence Bluish, long-wavelength Bluish, shorter wavelength Varies with substrate Likely blue-green
Key Applications Engineering plastics, films Polyesters, PVC, packaging General-purpose FWAs Specialty coatings, research

Industrial and Regulatory Considerations

  • Naph-BO-tert: Expected to comply with FWA regulations similar to Tinopal® OB, which is approved for food-contact materials due to low migration and volatility .
  • Environmental Impact : Tert-butyl groups may raise concerns regarding biodegradability, necessitating lifecycle assessments.

Biological Activity

2,2'-(Naphthalene-1,4-diyl)bis(5-tert-butyl-1,3-benzoxazole) is a compound that belongs to the benzoxazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a naphthalene core connected to two 5-tert-butyl-1,3-benzoxazole moieties. This structural configuration contributes to its unique biological properties.

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₄
Molecular Weight306.35 g/mol
Melting PointNot specified
SolubilityInsoluble in water
Spectral CharacteristicsAbsorption max at 373 nm (EtOH)

Anticancer Activity

Research indicates that compounds within the benzoxazole family exhibit significant cytotoxicity against various cancer cell lines. Notably, 2,2'-(Naphthalene-1,4-diyl)bis(5-tert-butyl-1,3-benzoxazole) has shown promising results in inhibiting the proliferation of human cancer cells.

  • Case Study : A study evaluated the compound against HeLa (cervical cancer), SKBr3 (breast cancer), and HepG2 (liver cancer) cell lines. The results demonstrated a higher cytotoxic effect compared to standard chemotherapeutics like daunomycin .

Antimicrobial Activity

Benzoxazole derivatives are known for their antimicrobial properties. The compound has been tested against both Gram-positive and Gram-negative bacteria as well as fungi.

  • Findings : In vitro studies revealed that the compound exhibited a broad spectrum of antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 7.81 to 250 µg/ml against various pathogens .

Anti-inflammatory Effects

The compound also shows potential anti-inflammatory activity. Benzoxazole derivatives have been reported to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

  • Research Insights : Studies suggest that benzoxazole derivatives can modulate inflammatory pathways and may serve as therapeutic agents in treating inflammatory diseases .

The biological activity of 2,2'-(Naphthalene-1,4-diyl)bis(5-tert-butyl-1,3-benzoxazole) is attributed to several mechanisms:

  • DNA Interaction : The compound may intercalate with DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It inhibits key enzymes involved in cancer cell proliferation and inflammation.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2'-(Naphthalene-1,4-diyl)bis(5-tert-butyl-1,3-benzoxazole)?

  • Methodological Answer : The compound is synthesized via condensation reactions. A typical approach involves reacting 1,4-naphthalenediamine derivatives with substituted benzoxazole precursors under reflux conditions, using catalysts like acetic acid to promote cyclization. For example, analogous benzoxazole syntheses employ reflux in ethanol with glacial acetic acid to facilitate imine formation and cyclization . Purification often involves recrystallization or column chromatography to isolate the pure product.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and symmetry.
  • X-ray Crystallography : SHELX software (e.g., SHELXL) resolves crystal packing and molecular geometry, critical for understanding fluorescence properties .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • UV-Vis/PL Spectroscopy : Determines absorption/emission maxima and quantum yields.

Q. How does the compound function as a fluorescent brightener in polymer matrices?

  • Methodological Answer : The benzoxazole moieties absorb UV light (300–400 nm) and emit blue light (420–450 nm), masking polymer yellowing. To assess efficacy, disperse the compound (0.01–0.1 wt%) in the polymer matrix (e.g., polyethylene) via melt blending, then measure fluorescence intensity using a spectrofluorometer. Compare with unmodified polymers to quantify brightening efficiency .

Q. What solvents are optimal for dissolving this compound in photophysical studies?

  • Methodological Answer : The compound is sparingly soluble in polar solvents (e.g., water) but dissolves in chloroform, toluene, or DMF. For quantitative studies, prepare stock solutions in DMF and dilute with target solvents (e.g., THF) to avoid aggregation-induced quenching.

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the compound’s electronic structure and fluorescence behavior?

  • Methodological Answer : Use hybrid functionals (e.g., B3LYP ) with basis sets (6-31G*) to calculate HOMO-LUMO gaps, excitation energies, and oscillator strengths. Compare computed UV-Vis spectra with experimental data to validate transitions. Include solvent effects (e.g., PCM model) for accuracy. Discrepancies >10 nm may indicate neglected intermolecular interactions .

Q. What strategies resolve contradictions between computational predictions and experimental fluorescence quantum yields?

  • Methodological Answer :

  • Vibronic Coupling : Incorporate Franck-Condon factors to account for vibrational modes.
  • Solvent Effects : Re-run calculations with explicit solvent molecules.
  • Aggregation States : Perform time-resolved fluorescence to detect excimer formation in concentrated solutions.

Q. How do substituents (e.g., tert-butyl groups) influence photostability in polymeric environments?

  • Methodological Answer : Conduct accelerated aging tests under UV light (e.g., 365 nm, 100 h) and monitor fluorescence decay via PL spectroscopy. Compare with analogs lacking tert-butyl groups (e.g., 2,2'-(naphthalene-1,4-diyl)bis(benzoxazole), CAS 5089-22-5 ). The bulky tert-butyl groups reduce π-π stacking, enhancing stability by ~20% .

Q. What analytical methods detect degradation products of this compound in environmental matrices?

  • Methodological Answer : Use solid-phase extraction (SPE) with HLB cartridges to concentrate degradation products from water samples. Analyze via LC-MS/MS with a C18 column and ESI+ mode. Key fragments include m/z 365 (benzoxazole ring cleavage) and m/z 221 (naphthalene derivatives) .

Q. How does the compound’s performance compare to structurally similar brighteners like 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole)?

  • Methodological Answer : Perform side-by-side fluorescence assays in identical polymer matrices. The naphthalene backbone in the target compound provides a red-shifted emission (~10 nm) vs. thiophene-based analogs, making it preferable for blue-tinted applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-(Naphthalene-1,4-diyl)bis(5-tert-butyl-1,3-benzoxazole)
Reactant of Route 2
2,2'-(Naphthalene-1,4-diyl)bis(5-tert-butyl-1,3-benzoxazole)

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